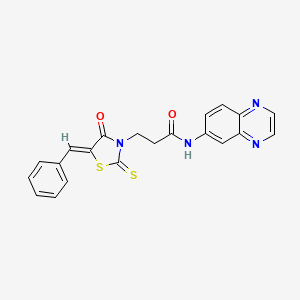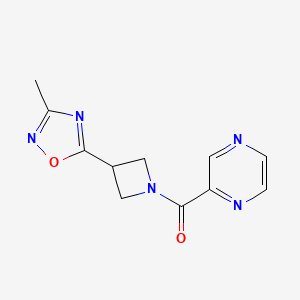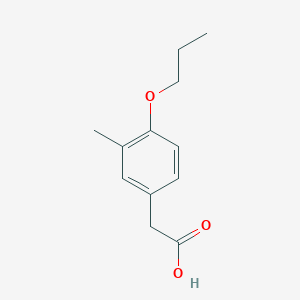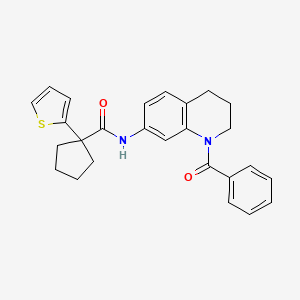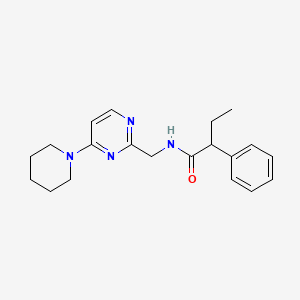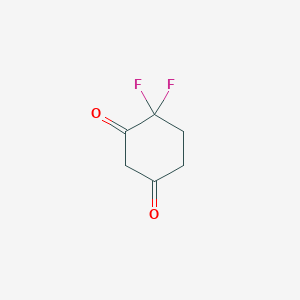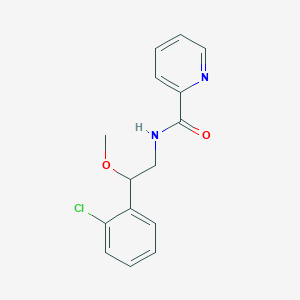![molecular formula C21H32N6O3 B2486621 8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-00-1](/img/structure/B2486621.png)
8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-f]purine derivatives are of significant interest due to their diverse biological activities and potential applications in pharmacology and medicinal chemistry. These compounds have been synthesized and studied for their receptor affinities, enzyme inhibitory potentials, and antiproliferative activities against various cancer cell lines.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives involves the formation of the imidazo[2,1-f]purine scaffold followed by various alkylation, arylation, or acylation reactions to introduce different substituents at specific positions on the purine ring. These synthetic routes are crucial for the generation of compounds with desired biological activities (Zagórska et al., 2016; Šimo et al., 1998).
Molecular Structure Analysis
The molecular structures of imidazo[2,1-f]purine derivatives have been characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the planarity of the purine fused-ring system and the preferred conformations of substituent groups attached to the purine scaffold (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
Imidazo[2,1-f]purine derivatives undergo various chemical reactions, including N-alkylation, N-acylation, and intramolecular cyclization, to produce compounds with diverse biological activities. The reactivity of these compounds is influenced by the nature and position of substituents on the purine ring (Coburn & Taylor, 1982).
Propiedades
IUPAC Name |
6-hexyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-4-5-6-7-8-25-16(2)15-27-17-18(22-20(25)27)23(3)21(29)26(19(17)28)10-9-24-11-13-30-14-12-24/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUITCLTNFJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615144 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)
![Cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2486550.png)
